molecular formula C9H8N2OS B3231026 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone CAS No. 1313911-19-1

1-(2-Aminobenzo[d]thiazol-5-yl)ethanone

Cat. No. B3231026
Key on ui cas rn: 1313911-19-1
M. Wt: 192.24 g/mol
InChI Key: XNDADMHZJWWAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05298608

Procedure details

13.5 g of p-aminoacetophenone and 31.70 g of ammonium thiocyanate were dispersed in a mixture of 800 ml of glacial acetic acid and 40 ml of water, and a solution of 20 g of bromine dissolved in 100 ml of glacial acetic acid was dropwise added thereto at 7° to 10° C. over about 1 hour while stirring. After stirring at 10° C. for 2 hours, the solution was heated and stirred at 70° C. for 5 hours. The reacted mixture was filtered at 50° C. or more, and the obtained filtrate was added to 1000 ml of a hot water of about 70° C. To this mixture, crystals of anhydrous sodium carbonate were added while leaving it to cool and stirring until the pH became 5. Fresh pale yellow crystals were filtered and dried to obtain 15.83 g of 2-amino-5-acetylbenzothiazole of the following structural formula: ##STR158## Then, 2.00 g of (0.0105 mol) of 2-amino-5-acetylbenzothiazole obtained above, 0.69 g (0.0105 mol) of malononitrile and 0.4 g of ammonium acetate were added to a mixture of 10 ml of glacial acetic acid and 5 ml of toluene, heated while stirring, and refluxed for 2 hours while evaporating toluene and water. The resulting product was left to cool, and then added to 100 ml of water. The obtained fresh yellow crystals were filtered and dried to obtain 2.47 g of 5-(2',2-dicyano-1'-methyleteno)-2-aminobenzotiazole of the following structural formula. The molecular weight of this compound was confirmed with a mass spectrum. ##STR159##
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[S-:11][C:12]#[N:13].[NH4+:14].BrBr>C(O)(=O)C.O>[NH2:13][C:12]1[S:11][C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=2[N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Name
Quantity
31.7 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
at 7° to 10° C. over about 1 hour while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
After stirring at 10° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reacted mixture was filtered at 50° C. or more
ADDITION
Type
ADDITION
Details
the obtained filtrate was added to 1000 ml of a hot water of about 70° C
ADDITION
Type
ADDITION
Details
To this mixture, crystals of anhydrous sodium carbonate were added
CUSTOM
Type
CUSTOM
Details
while leaving it
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirring until the pH
FILTRATION
Type
FILTRATION
Details
Fresh pale yellow crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C=C(C=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.83 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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